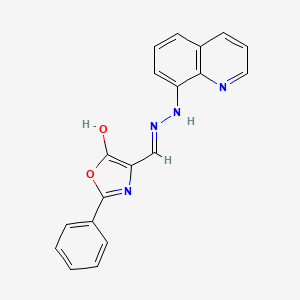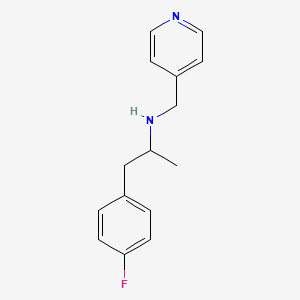![molecular formula C19H14ClN3O3S B6073656 N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer and other diseases.
Mecanismo De Acción
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide inhibits the activity of glutaminase, an enzyme that plays a key role in the metabolism of glutamine. Glutamine is an essential amino acid that is required for the growth and proliferation of cancer cells. By blocking glutaminase, this compound can reduce the availability of glutamate, which is a precursor of several key metabolic pathways in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress and cell death in cancer cells that are dependent on glutamine metabolism. It can also inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs, such as chemotherapy and immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide is its selectivity for glutaminase, which makes it a promising candidate for combination therapy with other anti-cancer drugs. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. In addition, the optimal dose and schedule of this compound administration may vary depending on the type of cancer and the stage of disease.
Direcciones Futuras
Several areas of research are currently being pursued to further explore the potential of N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide as a therapeutic agent. These include:
1. Combination therapy with other anti-cancer drugs, such as chemotherapy, radiation therapy, and immunotherapy.
2. Development of biomarkers to identify patients who are most likely to benefit from this compound treatment.
3. Investigation of the role of glutaminase inhibition in other diseases, such as metabolic disorders and neurodegenerative diseases.
4. Optimization of the dosing and scheduling of this compound administration to maximize its therapeutic efficacy.
5. Development of novel glutaminase inhibitors with improved selectivity and potency.
Métodos De Síntesis
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoic acid with 3-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furoyl chloride. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that this compound can selectively target cancer cells that are dependent on glutamine metabolism for survival, while sparing normal cells. This makes it a promising candidate for combination therapy with other anti-cancer drugs.
Propiedades
IUPAC Name |
N-[[3-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-1-4-12(10-13)17(24)21-14-6-2-7-15(11-14)22-19(27)23-18(25)16-8-3-9-26-16/h1-11H,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZHXYQYUMSBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)

![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)


![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![1-[5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6073637.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
